molecular formula C12H9F3N2O B2820637 6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one CAS No. 730992-47-9

6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B2820637
CAS No.: 730992-47-9
M. Wt: 254.212
InChI Key: XPTCIUNLMMBYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities, including anticancer, antibacterial, and antiviral properties . This compound, with its unique trifluoromethyl group, has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with trifluoromethyl ketones under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted reactions or metal-catalyzed reactions to enhance the efficiency and scalability of the synthesis . These methods are advantageous as they can significantly reduce reaction times and improve overall yields.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This group also improves the compound’s pharmacokinetic properties, making it a promising candidate for drug development .

Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)7-3-4-8-9(6-7)16-10-2-1-5-17(10)11(8)18/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTCIUNLMMBYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(F)(F)F)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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